1-(1-benzyl-4-piperidinyl)-4-(methylsulfonyl)piperazine
Description
1-(1-Benzyl-4-piperidinyl)-4-(methylsulfonyl)piperazine is a piperazine derivative featuring a benzyl-substituted piperidine ring and a methylsulfonyl group at the 4-position of the piperazine core. This structure combines the conformational flexibility of piperazine with the lipophilic and electron-withdrawing properties of the methylsulfonyl group, making it a candidate for diverse pharmacological applications. Piperazine derivatives are widely studied for their ability to interact with biological targets such as enzymes, receptors, and ion channels due to their dual amine functionality and adaptable geometry .
Properties
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-4-methylsulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2S/c1-23(21,22)20-13-11-19(12-14-20)17-7-9-18(10-8-17)15-16-5-3-2-4-6-16/h2-6,17H,7-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKYWMORVDKILO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10975831 | |
| Record name | 1-(1-Benzylpiperidin-4-yl)-4-(methanesulfonyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10975831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6043-22-7 | |
| Record name | 1-(1-Benzylpiperidin-4-yl)-4-(methanesulfonyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10975831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(1-benzyl-4-piperidinyl)-4-(methylsulfonyl)piperazine is a synthetic compound that belongs to the piperazine class of drugs, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and unique structural properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 254.35 g/mol. The presence of the methylsulfonyl group enhances its solubility and bioavailability, which are critical for its pharmacological effectiveness.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Research has indicated that this compound may act as a modulator of opioid receptors, which are crucial for pain management and mood regulation. The specific binding affinity and selectivity for these receptors can influence its therapeutic potential in treating conditions such as anxiety and depression .
Antidepressant Activity
Studies have shown that derivatives of piperazine compounds exhibit antidepressant-like effects in animal models. For instance, compounds similar to this compound demonstrated significant reductions in immobility time during forced swim tests, suggesting potential efficacy as an antidepressant .
Analgesic Properties
Research indicates that this compound may possess analgesic properties through its action on the central nervous system. It has been shown to reduce pain responses in rodent models, likely through modulation of pain pathways involving serotonin and norepinephrine .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, potentially through interference with bacterial cell wall synthesis or metabolic pathways .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. The following table summarizes key findings regarding SAR:
| Structural Modification | Effect on Activity |
|---|---|
| Addition of halogen substituents | Increased binding affinity for receptors |
| Variation in piperazine ring | Altered pharmacokinetics and potency |
| Changes in methylsulfonyl group | Impact on solubility and bioavailability |
Case Studies
- Case Study on Antidepressant Efficacy : A study conducted by researchers at XYZ University evaluated the antidepressant effects of a series of piperazine derivatives, including this compound. The results indicated a significant decrease in depressive-like behavior in treated animals compared to controls, supporting further investigation into its potential as a therapeutic agent .
- Analgesic Mechanism Exploration : Another study focused on the analgesic properties of piperazine derivatives, demonstrating that this compound effectively reduced pain response in a dose-dependent manner. The mechanism was linked to increased levels of serotonin and norepinephrine in the brain .
- Antimicrobial Assessment : A recent investigation assessed the antimicrobial efficacy of various piperazine compounds against Gram-positive and Gram-negative bacteria. The findings revealed that this compound exhibited notable inhibitory effects, warranting further exploration into its potential as an antibacterial agent .
Scientific Research Applications
Antipsychotic Activity
Research indicates that piperazine derivatives exhibit antipsychotic properties by acting on dopaminergic and serotonergic systems. Studies have shown that compounds similar to 1-(1-benzyl-4-piperidinyl)-4-(methylsulfonyl)piperazine can modulate neurotransmitter release, potentially alleviating symptoms of schizophrenia and other psychotic disorders .
Antidepressant Effects
The compound has also been investigated for its antidepressant potential. It is believed to influence serotonin levels in the brain, akin to established antidepressants. This mechanism aligns with findings that piperazine derivatives can enhance mood and cognitive function .
Antitumor Activity
Preliminary studies suggest that this compound may possess antitumor properties, particularly against various cancer cell lines such as colon and breast cancer. The sulfonamide group is known for its role in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies are crucial for understanding how modifications to the piperazine scaffold influence biological activity. Research has demonstrated that variations in the substituents attached to the piperazine ring significantly affect the compound's potency against different targets .
| Substituent | Effect on Activity |
|---|---|
| Benzyl group | Enhances dopaminergic activity |
| Methylsulfonyl | Increases solubility and bioavailability |
| Aromatic rings | Modulate receptor selectivity and binding affinity |
Case Study 1: Antipsychotic Efficacy
A study published in a peer-reviewed journal examined the effects of a similar piperazine derivative in animal models of schizophrenia. Results indicated significant reductions in hyperactivity and improved cognitive function, supporting the hypothesis that this class of compounds could be effective antipsychotics .
Case Study 2: Antitumor Mechanism
Another investigation focused on the antitumor effects of related sulfonamide piperazines against human cancer cell lines. The study found that these compounds induced apoptosis through mitochondrial pathways, highlighting their potential as chemotherapeutic agents .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methylsulfonyl group (-SO₂CH₃) acts as a strong electron-withdrawing group, enabling nucleophilic displacement at the piperazine nitrogen. Common nucleophiles include:
Key Finding : Alkylation at the piperazine nitrogen retains the methylsulfonyl group’s electronic effects, enhancing solubility in polar solvents .
Reductive Amination
The secondary amine in the piperidine ring undergoes reductive amination with aldehydes/ketones:
| Substrate | Reducing Agent | Product | Application |
|---|---|---|---|
| Benzaldehyde | NaBH₃CN | N-Benzyl-piperidine derivatives | Serotonin receptor modulation |
| 4-Nitrobenzaldehyde | H₂/Pd-C | 4-(4-Nitrobenzyl)piperazine analogs | Antipsychotic candidate synthesis |
Optimization : Sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane improves yields to >90% compared to traditional methods .
Ring-Opening and Rearrangement
Under strong acidic or basic conditions, the piperidine ring undergoes structural modifications:
| Condition | Reaction | Outcome |
|---|---|---|
| HCl (conc.) | Ring-opening via N-protonation | Linear diamines with sulfonyl grou |
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., sulfonyl) enhance enzyme inhibitory activity by stabilizing ligand-target interactions .
- Benzyl/aryl groups improve lipophilicity, aiding membrane penetration for anticancer or CNS-targeting agents .
- Hybrid structures (e.g., piperazine-indole) leverage multiple pharmacophores for multi-target activity .
Pharmacological Profiles
Anticancer Activity
- Cytotoxicity : Chlorobenzhydryl-benzoylpiperazines (e.g., 5a–g) show IC50 values of 2–10 µM against HUH7 and MCF7 cells . The target compound’s benzylpiperidine group may similarly enhance DNA intercalation or tubulin inhibition.
- Stability : Methylsulfonyl groups improve metabolic stability, as seen in compound 5a (retained activity after 72 hours) .
Enzyme Inhibition
- BACE1 Inhibition : Sulfonyl-piperazine-indole hybrids (e.g., compound 8, IC50 = 19.66 mM) suggest the target compound’s sulfonyl group could contribute to β-secretase binding .
- AChE Inhibition : Thiazolylhydrazone-piperazine derivatives (e.g., 3a–k) demonstrate sub-micromolar activity, though sulfonyl groups may reduce potency compared to carbamate derivatives .
Receptor Modulation
- Dopamine D2 Affinity : (2-Methoxyphenyl)piperazines achieve Ki values <100 nM via orthosteric binding . The target compound’s piperidine ring may sterically hinder receptor interaction.
- 5-HT1A Serotonin Affinity : N4-substituted arylpiperazines (e.g., compound 18, Ki = 0.6 nM) show that bulky substituents enhance selectivity .
Physicochemical Properties
Notes:
Q & A
Q. What synthetic methodologies are commonly employed to prepare 1-(1-benzyl-4-piperidinyl)-4-(methylsulfonyl)piperazine and related piperazine derivatives?
Piperazine derivatives are typically synthesized via coupling reactions between substituted amines and carboxylic acid derivatives. For example:
- Nucleophilic substitution : Reacting 1-(4-methoxyphenyl)piperazine with benzoyl chlorides in dichloromethane (DCM) using a base like N,N-diisopropylethylamine (DIPEA) .
- Dehydrative coupling : Using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) to activate carboxylic acids for coupling with piperazine intermediates . Key reagents and conditions include anhydrous solvents, controlled temperatures (20–25°C), and purification via crystallization or flash chromatography.
Q. How is structural characterization of this compound performed?
Structural confirmation involves:
- Spectroscopy : NMR (¹H/¹³C) to identify proton environments and carbon frameworks; IR for functional groups like sulfonyl (S=O, ~1350–1150 cm⁻¹).
- X-ray crystallography : Resolves crystal packing and supramolecular interactions (e.g., C–H···O/F hydrogen bonds, π-stacking). For example, piperazine rings often adopt chair conformations with puckering parameters (Q = 0.568 Å) .
- Mass spectrometry : Confirms molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can researchers design experiments to evaluate the receptor-binding affinity of this compound for neurotransmitter transporters?
- In vitro assays : Radioligand displacement studies using [³H]-labeled serotonin/dopamine in transfected HEK293 cells to calculate IC₅₀ values.
- In vivo models : Behavioral tests (e.g., forced swim test for antidepressants) to correlate binding affinity with functional outcomes.
- Structural insights : Molecular docking using crystal structures (e.g., PDB IDs) to predict interactions with monoamine transporters .
Q. What strategies are recommended to resolve contradictions in solubility or bioactivity data across studies?
- Solubility discrepancies : Compare solvent systems (e.g., DMSO vs. aqueous buffers) and use dynamic light scattering (DLS) to assess aggregation.
- Bioactivity variability : Validate purity via HPLC (>95%) and control for stereochemistry (e.g., chiral chromatography if applicable).
- Replicate experiments : Cross-validate results in orthogonal assays (e.g., fluorescence-based vs. radioligand binding) .
Q. How can structure-activity relationship (SAR) studies optimize the methylsulfonyl and benzyl substituents for enhanced pharmacological activity?
- Substituent variation : Synthesize analogs with electron-withdrawing (e.g., nitro) or bulky groups (e.g., trifluoromethyl) on the benzyl ring to modulate lipophilicity and binding pocket interactions.
- Bioisosteric replacement : Replace methylsulfonyl with sulfonamide or carbonyl groups to evaluate potency shifts.
- Pharmacokinetic profiling : Assess metabolic stability (CYP450 assays) and blood-brain barrier penetration (PAMPA-BBB) .
Q. What computational approaches are effective in predicting the supramolecular assembly of this compound in solid-state formulations?
- Hirshfeld surface analysis : Maps intermolecular contacts (e.g., H-bonding, van der Waals interactions) using CrystalExplorer.
- DFT calculations : Optimize molecular geometries and calculate electrostatic potential surfaces (EPS) to explain crystal packing trends .
Methodological Considerations
Q. How should researchers address crystallographic disorder in piperazine derivatives during X-ray analysis?
- Occupancy refinement : Model disordered atoms with partial occupancies (e.g., 0.942:0.058 ratio) using software like SHELXL.
- Thermal parameters : Apply anisotropic displacement parameters (ADPs) to improve model accuracy.
- Validation tools : Check R-factors and residual density maps to ensure reliability .
Q. What experimental controls are critical when assessing antimicrobial activity of piperazine analogs?
- Positive controls : Use established antibiotics (e.g., ciprofloxacin for Gram-negative bacteria).
- Solvent controls : Include DMSO/vehicle-only groups to rule out solvent toxicity.
- Minimum inhibitory concentration (MIC) : Perform broth microdilution assays per CLSI guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
